molecular formula C7H9IN2 B12979673 4-Iodo-1-(2-methylallyl)-1H-pyrazole

4-Iodo-1-(2-methylallyl)-1H-pyrazole

Cat. No.: B12979673
M. Wt: 248.06 g/mol
InChI Key: JSKVCWUEVGDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-(2-methylallyl)-1H-pyrazole is a heterocyclic organic compound that features an iodine atom and a 2-methylallyl group attached to a pyrazole ring. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of iodine and the 2-methylallyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(2-methylallyl)-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazole ring. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a strong acid like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-methylallyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-(2-methylallyl)-1H-pyrazole.

Scientific Research Applications

4-Iodo-1-(2-methylallyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2-methylallyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and the 2-methylallyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylbenzene: An iodoarene with a similar iodine substitution but on a benzene ring.

    4-Iodo-1-methylpyrazole: A pyrazole derivative with an iodine atom and a methyl group.

Uniqueness

4-Iodo-1-(2-methylallyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the 2-methylallyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

4-iodo-1-(2-methylprop-2-enyl)pyrazole

InChI

InChI=1S/C7H9IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3

InChI Key

JSKVCWUEVGDSNL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.